tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate
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Overview
Description
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate: is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound has garnered interest due to its potential biological activities and its role as a building block in drug discovery.
Preparation Methods
The synthesis of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate. This intermediate undergoes dianion alkylation followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
This synthetic route is efficient and scalable, achieving an overall yield of 35% over eight steps without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxindole ring or other parts of the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery, particularly for its role in inhibiting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the rings.
1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate: Another spirocyclic oxindole with different substituents, leading to variations in biological activity and reactivity.
The uniqueness of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical modifications.
Properties
Molecular Formula |
C17H21ClN2O3 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-oxospiro[indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-13-5-4-11(18)10-12(13)17(14(20)21)6-8-19-9-7-17/h4-5,10,19H,6-9H2,1-3H3 |
InChI Key |
YLJZINXILIQHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNCC3 |
Origin of Product |
United States |
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